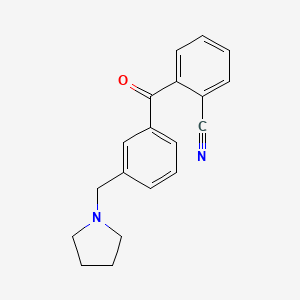

2-Cyano-3'-pyrrolidinomethyl benzophenone

CAS No.: 898794-09-7

Cat. No.: VC3870238

Molecular Formula: C19H18N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898794-09-7 |

|---|---|

| Molecular Formula | C19H18N2O |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | 2-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile |

| Standard InChI | InChI=1S/C19H18N2O/c20-13-17-7-1-2-9-18(17)19(22)16-8-5-6-15(12-16)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2 |

| Standard InChI Key | SDUUYKVTJUKFNR-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N |

| Canonical SMILES | C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

2-Cyano-3'-pyrrolidinomethyl benzophenone belongs to the benzophenone family, characterized by a ketone group bridging two aromatic rings. Its molecular formula is C₁₉H₁₈N₂O, with a molecular weight of 290.4 g/mol . The structure comprises:

-

A benzophenone backbone with a cyano (-C≡N) group at the 2-position of one phenyl ring.

-

A pyrrolidinomethyl substituent (-CH₂-C₄H₈N) at the 3'-position of the second phenyl ring .

The IUPAC name is 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile, reflecting the substitution pattern .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 898774-23-7 | |

| Molecular Formula | C₁₉H₁₈N₂O | |

| SMILES Notation | C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N | |

| InChI Key | UCOXMCLAYLFYTD-UHFFFAOYSA-N |

Stereochemical Considerations

The pyrrolidine ring introduces a nitrogen-containing heterocycle, which adopts an envelope conformation due to its five-membered structure. This conformation influences the compound’s electronic properties and intermolecular interactions . The cyano group’s electron-withdrawing nature further modulates the benzophenone’s reactivity, particularly in electrophilic substitution reactions .

Synthetic Pathways and Optimization

Table 2: Synthetic Challenges and Solutions

| Step | Challenge | Mitigation Strategy |

|---|---|---|

| Friedel-Crafts | Over-acylation side reactions | Use Lewis acids (e.g., AlCl₃) at 0°C |

| Pyrrolidinomethylation | Low yield due to steric hindrance | Employ phase-transfer catalysts |

| Cyanation | Competing hydrolysis of -C≡N group | Anhydrous conditions, low temperature |

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include ν(C≡N) ~2240 cm⁻¹ and ν(C=O) ~1680 cm⁻¹.

-

NMR (¹H and ¹³C): Anticipated signals include aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Benzophenone derivatives are pivotal in synthesizing kinase inhibitors and antipsychotic agents. The pyrrolidine moiety in 2-cyano-3'-pyrrolidinomethyl benzophenone may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development .

Material Science

The compound’s rigid aromatic structure and polar functional groups suggest utility in liquid crystal polymers or photoinitiators for UV-curable resins .

Research Gaps and Future Directions

-

Synthetic Scalability: Develop one-pot methodologies to reduce purification steps.

-

Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

-

Crystallography: Obtain single-crystal X-ray data to confirm stereochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume